Ethyl 3-methyl[1,2,4]triazino[2,3-a]benzimidazole-2-carboxylate
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Overview
Description
Ethyl 3-methyl[1,2,4]triazino[2,3-a]benzimidazole-2-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes a triazine and benzimidazole moiety, making it a valuable scaffold in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl[1,2,4]triazino[2,3-a]benzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol, leading to the formation of the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl[1,2,4]triazino[2,3-a]benzimidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazine or benzimidazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-methyl[1,2,4]triazino[2,3-a]benzimidazole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 3-methyl[1,2,4]triazino[2,3-a]benzimidazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methyl[1,2,4]triazino[2,3-a]benzimidazole-2-carboxylate: shares structural similarities with other triazine and benzimidazole derivatives.
Triazine derivatives: Known for their applications in herbicides and pharmaceuticals.
Benzimidazole derivatives: Widely used in antifungal and antiparasitic drugs.
Uniqueness
The uniqueness of This compound lies in its fused ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H12N4O2 |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
ethyl 3-methyl-[1,2,4]triazino[2,3-a]benzimidazole-2-carboxylate |
InChI |
InChI=1S/C13H12N4O2/c1-3-19-12(18)11-8(2)14-13-15-9-6-4-5-7-10(9)17(13)16-11/h4-7H,3H2,1-2H3 |
InChI Key |
ABXYWPHCVOEMOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C3=CC=CC=C3N=C2N=C1C |
Origin of Product |
United States |
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